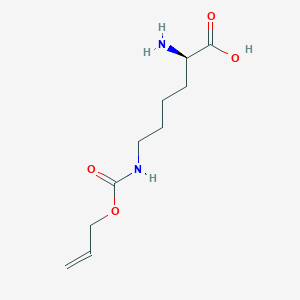
H-D-Lys(Alloc)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-6-(((Allyloxy)carbonyl)amino)-2-aminohexanoic acid is a chiral amino acid derivative. This compound is characterized by the presence of an allyloxycarbonyl group attached to the amino group and an additional amino group on the hexanoic acid chain. The compound’s structure allows it to participate in various chemical reactions and makes it a valuable intermediate in organic synthesis and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-(((Allyloxy)carbonyl)amino)-2-aminohexanoic acid typically involves the protection of the amino group followed by the introduction of the allyloxycarbonyl group. One common method involves the use of allyl chloroformate as the protecting agent. The reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Protection of the Amino Group: The amino group is protected using allyl chloroformate in the presence of a base like triethylamine.
Introduction of the Allyloxycarbonyl Group: The protected amino acid is then reacted with allyl chloroformate to introduce the allyloxycarbonyl group.
Industrial Production Methods
Industrial production of ®-6-(((Allyloxy)carbonyl)amino)-2-aminohexanoic acid may involve large-scale synthesis using automated reactors. The process typically includes:
Batch Processing: Large quantities of reactants are mixed in a reactor, and the reaction is allowed to proceed under controlled conditions.
Purification: The product is purified using techniques such as crystallization or chromatography to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
®-6-(((Allyloxy)carbonyl)amino)-2-aminohexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The allyloxycarbonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used to substitute the allyloxycarbonyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine or alcohol derivatives.
科学的研究の応用
®-6-(((Allyloxy)carbonyl)amino)-2-aminohexanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein synthesis.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds, including potential drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ®-6-(((Allyloxy)carbonyl)amino)-2-aminohexanoic acid involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, participating in biochemical reactions that modify its structure. The allyloxycarbonyl group can be cleaved under certain conditions, releasing the active amino acid derivative that can interact with biological targets.
類似化合物との比較
Similar Compounds
(S)-3-Allyloxycarbonylamino-2-(Fmoc-amino)propionic acid: This compound has a similar allyloxycarbonyl group but differs in the amino acid backbone.
N-allyloxycarbonyl-L-lysine: Another compound with an allyloxycarbonyl group attached to the lysine amino acid.
Uniqueness
®-6-(((Allyloxy)carbonyl)amino)-2-aminohexanoic acid is unique due to its specific chiral configuration and the presence of both an allyloxycarbonyl group and an additional amino group. This combination of features makes it particularly useful in synthetic chemistry and pharmaceutical research.
特性
IUPAC Name |
(2R)-2-amino-6-(prop-2-enoxycarbonylamino)hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4/c1-2-7-16-10(15)12-6-4-3-5-8(11)9(13)14/h2,8H,1,3-7,11H2,(H,12,15)(H,13,14)/t8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMZPOGGPUVRZMI-MRVPVSSYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NCCCCC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)NCCCC[C@H](C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20426465 |
Source


|
| Record name | H-D-Lys(Alloc)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20426465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
274260-42-3 |
Source


|
| Record name | H-D-Lys(Alloc)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20426465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














